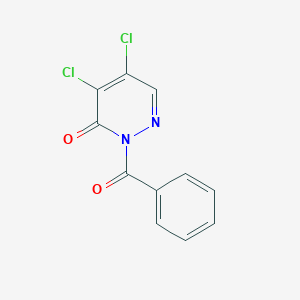

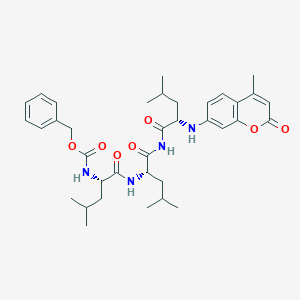

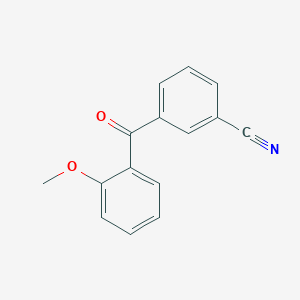

3-Cyano-2'-methoxybenzophenone

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . These methods could potentially be adapted for the synthesis of 3-Cyano-2'-methoxybenzophenone by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of heterocyclic compounds from cyanoacetamide derivatives and the use of 3-methoxalylchromones for the synthesis of functionalized benzophenones suggest that there are multiple synthetic routes that could be explored for the synthesis of 3-Cyano-2'-methoxybenzophenone.

Molecular Structure Analysis

The molecular structure of 3-Cyano-2'-methoxybenzophenone would likely be influenced by the presence of the cyano and methoxy groups. The X-ray crystal structure analysis of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene , indicates that such substituents can affect the planarity and overall geometry of the molecule. These structural features are important for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The papers describe various chemical reactions involving methoxy-substituted compounds, such as domino reactions , isomerization, and alkylation , as well as thermal benzannulation . These reactions could be relevant to the chemical behavior of 3-Cyano-2'-methoxybenzophenone, suggesting that it may participate in similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Cyano-2'-methoxybenzophenone are not directly reported, the properties of similar compounds can provide some insights. For example, the synthesis of o-methoxy-substituted aromatic alcohols and the study of the photochemistry of methoxymethyl-substituted compounds suggest that the methoxy group can influence the photophysical properties and reactivity towards light. Additionally, the synthesis of benzofurans and cyclohexadienones provides information on the potential reactivity of the compound under oxidative conditions.

Scientific Research Applications

Application 1: Anti-Cancer Activities

- Scientific Field: Medicinal Chemistry, Oncology .

- Summary of the Application: 3-Cyano-2-substituted pyridines have been synthesized and evaluated for their in vitro anti-cancer activities on five cancer cell lines . The benzohydrazide derivative 9a induced growth inhibition in human breast cancer cell line MCF-7 .

- Methods of Application: The compounds were synthesized bearing various pharmacophores and functionalities at position 2 . They were then evaluated for their in vitro anti-cancer activities using 5-FU as a reference compound .

- Results or Outcomes: The benzohydrazide derivative 9a showed promising results, inducing growth inhibition in human breast cancer cell line MCF-7 with an IC 50 value of 2 μM . It showed lower cytotoxicity on MCF-12a normal breast epithelial cells . Additionally, 9a induced apoptotic morphological changes and induced apoptosis in MCF-7 in a dose and time-dependent manner .

Application 2: Antiproliferative Activity

- Scientific Field: Medicinal Chemistry, Pharmacology .

- Summary of the Application: 3-Cyanopyridines have been synthesized and evaluated for their antiproliferative activity .

- Methods of Application: Sodium 3-oxo-3- (2-oxo-2 H -chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3- (3-oxo-3 H -benzo [f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano- N ’- (1-aryl (heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .

- Results or Outcomes: The pyridine derivatives 5c and 5d have promising antitumor activity against liver carcinoma cell line (HEPG2), with IC 50 values of 1.46 and 7.08 µM, respectively . These results were compared to the reference drug, doxorubicin .

Application 3: Synthesis of 3-Cyano-2-methylpyridines

- Scientific Field: Organic Chemistry .

- Summary of the Application: Ultrasonic irradiation of α,β-unsaturated carbonyl compounds with acetonitrile in the presence of potassium t-butoxide resulted in the synthesis of 3-cyano-2-methylpyridines .

- Methods of Application: The pyridines were produced by a Michael reaction of 3-iminobutanonitrile, an acetonitrile dimer, to the substrates .

- Results or Outcomes: The reaction yielded 3-cyano-2-methylpyridines in moderate to good yields .

Application 4: Material Synthesis

- Scientific Field: Material Science .

- Summary of the Application: 3-Cyano-2’-methoxybenzophenone is used in the synthesis of various materials .

- Methods of Application: The specific methods of application can vary depending on the material being synthesized .

- Results or Outcomes: The outcomes can also vary, but the use of 3-Cyano-2’-methoxybenzophenone can often result in high-quality materials .

Application 5: Synthesis of 2-Oxopyridines

- Scientific Field: Organic Chemistry .

- Summary of the Application: Ultrasonic irradiation of α,β-unsaturated carbonyl compounds with acetonitrile in the presence of potassium t-butoxide resulted in the synthesis of 2-oxopyridines .

- Methods of Application: The pyridines are produced by a Michael reaction of 3-iminobutanonitrile, an acetonitrile dimer, to the substrates .

- Results or Outcomes: The reaction yielded 2-oxopyridines in moderate to good yields .

Application 6: Material Synthesis

- Scientific Field: Material Science .

- Summary of the Application: 3-Cyano-2’-methoxybenzophenone is used in the synthesis of various materials .

- Methods of Application: The specific methods of application can vary depending on the material being synthesized .

- Results or Outcomes: The outcomes can also vary, but the use of 3-Cyano-2’-methoxybenzophenone can often result in high-quality materials .

properties

IUPAC Name |

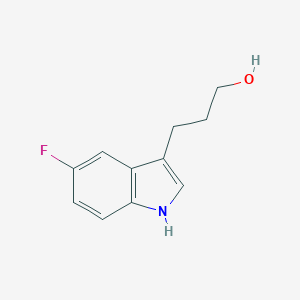

3-(2-methoxybenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGJNPBKNXWHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577334 | |

| Record name | 3-(2-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-2'-methoxybenzophenone | |

CAS RN |

131117-96-9 | |

| Record name | 3-(2-Methoxybenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)